Human ROMK1 Potency: 6‑Fold Improvement over a Reference Patent Example
In the same assay format (86Rb+ efflux, CHO cells, 35 min incubation, TopCount), the target compound exhibits an IC50 of 49 nM [1] against human ROMK1, whereas the structurally distinct piperazine‑based Example 95 from the same patent (BDBM50391768) yields an IC50 of 300 nM [2]. This represents a 6.1‑fold potency advantage for the oxalamide derivative within the same patent series.
| Evidence Dimension | Human ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | BDBM50391768 (US9073882 Example 95): 300 nM |
| Quantified Difference | 6.1‑fold lower IC50 (higher potency) for the target compound |
| Conditions | Human ROMK1 expressed in CHO cells co‑expressing DHFR; 86Rb+ efflux measured after 35 min by TopCount |
Why This Matters
Procurement decisions for ROMK inhibitor studies should favor compounds with verified sub‑100 nM potency in a standardized assay, as this potency level is critical for cellular diuretic target engagement studies.
- [1] BindingDB BDBM50391781: IC50 = 49 nM (human ROMK1, 86Rb+ efflux, CHO cells). View Source
- [2] BindingDB BDBM50391768 (CHEMBL2146871, US9073882 Example 95): IC50 = 300 nM (human ROMK1, same assay). View Source
